molecular formula C19H22N2O4 B2900919 ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate CAS No. 341501-18-6

ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate

Cat. No.: B2900919
CAS No.: 341501-18-6
M. Wt: 342.395
InChI Key: NNUVQEQMXDTDPP-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate is a chemical compound that belongs to the class of pyrans . Pyrans are common heterocyclic subunits present in a variety of natural compounds, such as alkaloids, carbohydrates, pheromones, polyether antibiotics, and iridoids .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano [2,3-d]pyrimidine derivatives in moderate to high yields (48–78%) . Another method involves the use of a nanostructured Na2CaP2O7 catalyst in a heterogeneous medium .


Molecular Structure Analysis

The molecular structure of this compound includes a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms . The carbonitrile (C≡N at C-5) and primary amino- (NH2 at C-6) groups of pyran can act as reactive electrophilic and nucleophilic cites .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, acylation and intramolecular cyclization of pyran with carbon disulfide, ethyl cyanoacetate, acetic anhydride, or chloroacetyl chloride result in the formation of the corresponding desired bicyclic pyrimidine derivatives . The chloromethyl derivative can be subjected to nucleophilic substitution by its reaction with morpholine, piperidine, or aniline, resulting in the corresponding 2-substituted pyrimidine derivatives .

Future Directions

The future directions for this compound could involve further exploration of its potential uses. Given the wide range of activities demonstrated by pyrano [2,3-d]pyrimidines, this compound could be used as an intermediate in the synthesis of a variety of interesting heterocyclic systems . Additionally, its potential as a fuel additive of multivalent activity, particularly as an antioxidant, could be explored .

Properties

IUPAC Name

ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-4-6-15-17(19(22)24-5-2)16(14(11-20)18(21)25-15)12-7-9-13(23-3)10-8-12/h7-10,16H,4-6,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUVQEQMXDTDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)OC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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